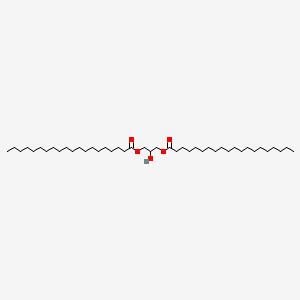

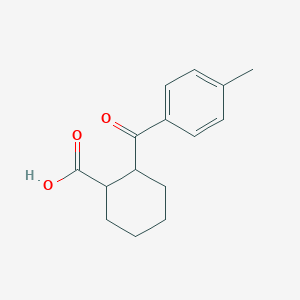

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid involves various catalytic and chemical processes. For instance, the catalytic hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids has been achieved over ruthenium/carbon catalysts in sodium hydroxide aqueous solution, highlighting the efficiency and selectivity of this method without decarboxylation side reactions (Z. Bin, 2010). Furthermore, the preparation of cyclohexane derivatives from t-butyl-cyclohexanols and their mass spectra provide insights into the molecular structure and the impact of substituents on the chemical properties of such compounds (H. Bekkum et al., 2010).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of compounds. The X-ray diffraction structure of related compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, reveals detailed information about the molecular geometry, including bond lengths and angles, which are essential for predicting the reactivity and interactions of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (M. Sañudo et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can be inferred from studies on similar compounds. For example, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide leads to the formation of succinic acid derivatives, showcasing the compound's reactivity towards carbon-carbon triple bonds and carbon dioxide fixation (Asahi Katayama et al., 2016).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure of the compound. While specific data on 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is not provided, studies on similar compounds offer valuable insights. For instance, the physical state, solubility in different solvents, and melting points can be deduced from the molecular interactions and crystal structure analyses provided by X-ray diffraction studies (K. Thanigaimani et al., 2013).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards different chemical reagents, and stability under various conditions, are crucial for understanding the behavior of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. Research on related compounds, such as the synthesis and reactivity of cyclohexadienes and aminobenzophenones, highlights the potential reactivity patterns and stability of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid under different chemical conditions (Tian-Cheng Feng et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis of Part-Saturated Isoindolo and Benzoxazinones : 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid has been used in synthesizing various isoindolo[1,3]- and [3,1]-benzoxazinones and benzoxazepinones. These compounds, containing hetero rings and cycloalkane rings, were structurally analyzed using NMR spectroscopy, including techniques like DNOE, DEPT, and 2D-HSC measurements (Sohár et al., 1995).

Preparation of Pyrrolo- and Isoindoloepoxyquinazolines : In another study, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid was reacted with various γ-oxocarboxylic acids to produce condensed pyrroloepoxyquinazolines. The structures of these compounds were established using NMR spectroscopy and X-ray crystallography (Kanizsai et al., 2007).

Synthesis and Steric Structure of 9b-p-Tolylperhydrothiazoloisoindolones : A study synthesized 9b-p-tolylperhydrothiazolo[2,3-a]isoindolone isomers using 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. The steric structures of these isomers were determined through NMR spectroscopy (Stájer et al., 1996).

Analysis of Carboxylic Acids in Wine and Alcoholic Beverages : This compound has also been identified in the context of analytical chemistry, particularly in the analysis of various carboxylic acids, including cyclohexanecarboxylic acid, in wine and other alcoholic beverages (Gracia-Moreno et al., 2015).

Development of Fluorine-18-labeled 5-HT1A Antagonists : In medicinal chemistry, fluorinated derivatives of WAY 100635 were synthesized using different acids, including cyclohexanecarboxylic acid, for potential use in serotonin receptor imaging (Lang et al., 1999).

Propiedades

IUPAC Name |

2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAROMYZTGWTSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)